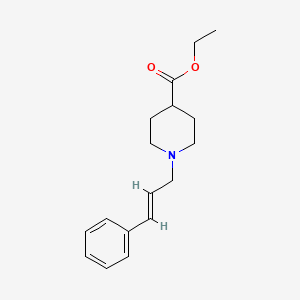![molecular formula C14H17N3S B5814639 N-cyclopropyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5814639.png)
N-cyclopropyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea is a chemical compound with potential applications in scientific research. It is commonly referred to as CPIETU and is a thiourea-based compound. CPIETU has been studied for its potential use in cancer treatment and as a tool for studying the role of protein kinases in cellular signaling pathways.
Mécanisme D'action
CPIETU works by inhibiting the activity of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. By inhibiting the activity of these enzymes, CPIETU can disrupt the signaling pathways that are often dysregulated in cancer cells. This disruption can lead to cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
CPIETU has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, which can lead to the disruption of cellular signaling pathways. CPIETU has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPIETU has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPIETU in lab experiments is its potential as a tool for studying the role of protein kinases in cellular signaling pathways. CPIETU can be used to selectively inhibit the activity of specific protein kinases, allowing researchers to study their function in cellular signaling pathways. One limitation of using CPIETU in lab experiments is its potential toxicity. CPIETU has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on CPIETU. One area of focus could be the development of CPIETU derivatives with improved efficacy and reduced toxicity. Another area of focus could be the identification of specific protein kinases that are inhibited by CPIETU, which could lead to the development of more targeted cancer therapies. Additionally, CPIETU could be studied for its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy.
Méthodes De Synthèse
CPIETU can be synthesized using a multi-step process that involves the reaction of 2-(1H-indol-3-yl)ethylamine with cyclopropyl isocyanate and thiourea. The final product is obtained through a purification process that involves recrystallization.
Applications De Recherche Scientifique
CPIETU has been studied for its potential use in cancer treatment. It has been shown to inhibit the activity of protein kinases, which play a critical role in cellular signaling pathways that are often dysregulated in cancer cells. CPIETU has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
Propriétés
IUPAC Name |
1-cyclopropyl-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c18-14(17-11-5-6-11)15-8-7-10-9-16-13-4-2-1-3-12(10)13/h1-4,9,11,16H,5-8H2,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTDBBNCYRGCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793968 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5814564.png)
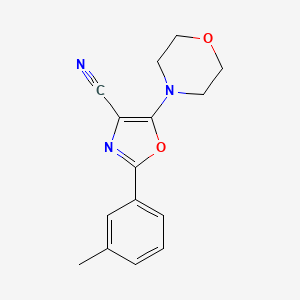

![N-{4-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5814578.png)
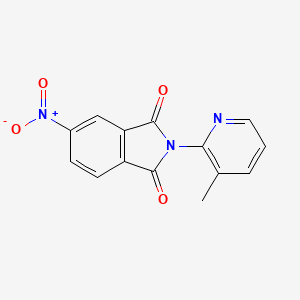
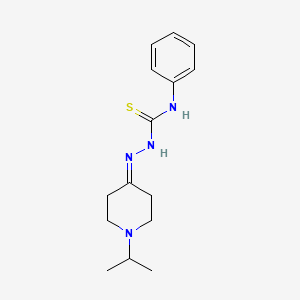
![methyl 3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5814606.png)
![1-[3-(5-methyl-2-furyl)acryloyl]indoline](/img/structure/B5814620.png)
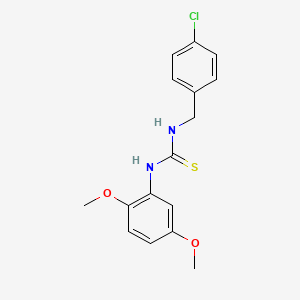
![2-{[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5814641.png)
![methyl {4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]phenyl}acetate](/img/structure/B5814655.png)
![3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5814661.png)
